Utibaprilat
Overview
Description
Utibaprilat is a thiadiazoline angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. It competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation .
Preparation Methods
The synthesis of Utibaprilat involves multiple steps, including the formation of the thiadiazoline ring and the incorporation of the ACE inhibitory moiety. Specific synthetic routes and reaction conditions are typically proprietary and may vary between different manufacturers. Industrial production methods often involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Utibaprilat undergoes various chemical reactions, including:
Scientific Research Applications
Utibaprilat has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study ACE inhibition and related biochemical pathways.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic uses in treating hypertension and related cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
Utibaprilat exerts its effects by competitively binding to and inhibiting angiotensin-converting enzyme (ACE). This inhibition blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By preventing the formation of angiotensin II, this compound promotes vasodilation and reduces blood pressure. The molecular targets and pathways involved include the renin-angiotensin-aldosterone system (RAAS) and related signaling cascades .
Comparison with Similar Compounds
Utibaprilat is unique among ACE inhibitors due to its specific chemical structure and binding affinity. Similar compounds include:
Captopril: Another ACE inhibitor with a different chemical structure.
Enalaprilat: A similar ACE inhibitor with a different pharmacokinetic profile.
Lisinopril: An ACE inhibitor with a longer duration of action. This compound’s uniqueness lies in its specific thiadiazoline ring and its particular binding characteristics, which may offer distinct therapeutic advantages
Properties
IUPAC Name |
(2S)-5-tert-butyl-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2H-1,3,4-thiadiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S/c1-12(21-14(17(25)26)11-10-13-8-6-5-7-9-13)15(24)23-16(18(27)28)29-19(22-23)20(2,3)4/h5-9,12,14,16,21H,10-11H2,1-4H3,(H,25,26)(H,27,28)/t12-,14-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWZQGVRPRWXQK-NOLJZWGESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C(SC(=N1)C(C)(C)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@@H](SC(=N1)C(C)(C)C)C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10149015 | |
Record name | Utibaprilat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10149015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109683-79-6 | |
Record name | Utibaprilat [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109683796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Utibaprilat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10149015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UTIBAPRILAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN82541NHV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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